molecular formula C16H40HfN4 B025824 Hafnio, tetrakis(dietilamino)- CAS No. 19824-55-6

Hafnio, tetrakis(dietilamino)-

Número de catálogo: B025824
Número CAS: 19824-55-6
Peso molecular: 467.0 g/mol
Clave InChI: VBCSQFQVDXIOJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrakis(diethylamido)hafnium(IV) is a coordination compound composed of hafnium(IV) cations and diethylamido ligands. It is a versatile compound with a wide range of applications in industrial and scientific research.

Aplicaciones Científicas De Investigación

Fabricación de semiconductores

El tetrakis(dietilamino)hafnio se utiliza ampliamente en la fabricación de semiconductores como precursor para la deposición de capas atómicas (ALD). Facilita el crecimiento de películas delgadas de óxido de hafnio (HfO2) de alta calidad, que son integrales en los dispositivos semiconductores avanzados debido a su alta constante dieléctrica y estabilidad térmica . Estas películas sirven como dieléctricos de puerta en los transistores, mejorando el rendimiento del dispositivo y permitiendo una mayor miniaturización de los componentes electrónicos.

Nanotecnología

En el ámbito de la nanotecnología, este compuesto es fundamental en la síntesis de materiales a nanoescala. Se emplea en la deposición de nanopartículas y la formación de películas de espesor nanométrico, que son cruciales para desarrollar transistores de tamaño nanométrico, fotodetectores, LED y células solares .

Células fotovoltaicas

El papel del tetrakis(dietilamino)hafnio en las células fotovoltaicas es emergente, particularmente en la pasivación de las superficies de silicio. Las capas delgadas de óxido de hafnio depositadas mediante ALD pueden mejorar las propiedades fotoelectroquímicas y las capacidades de protección del silicio en las células solares, lo que podría conducir a una conversión de energía más eficiente .

Deposición química de vapor (CVD)

Este compuesto también es un precursor en los procesos CVD para producir varios óxidos metálicos. CVD es una técnica fundamental para crear recubrimientos y películas con propiedades específicas, que se pueden aplicar en sensores, óptica y recubrimientos protectores .

Catalizadores

Aunque no se reconoce tradicionalmente como un catalizador, las propiedades del tetrakis(dietilamino)hafnio sugieren posibles aplicaciones catalíticas. Su capacidad para formar enlaces y capas a nivel atómico podría aprovecharse en la catálisis para reacciones químicas que requieren precisión y control a nanoescala .

Safety and Hazards

Tetrakis(diethylamido)hafnium(IV) is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2). It may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .

Direcciones Futuras

Tetrakis(diethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .

Mecanismo De Acción

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(diethylamido)hafnium(IV) involves the reaction of hafnium tetrachloride with diethylamine in a solvent followed by the addition of excess diethylamine to form the final product.", "Starting Materials": ["Hafnium tetrachloride", "Diethylamine"], "Reaction": ["Step 1: Dissolve hafnium tetrachloride in a suitable solvent such as toluene or tetrahydrofuran.", "Step 2: Add diethylamine dropwise to the solution while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Add excess diethylamine to the reaction mixture and continue heating for several more hours.", "Step 5: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to yield the final product, Tetrakis(diethylamido)hafnium(IV)."] }

19824-55-6

Fórmula molecular

C16H40HfN4

Peso molecular

467.0 g/mol

Nombre IUPAC

diethylazanide;hafnium(4+)

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

Clave InChI

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

SMILES canónico

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Pictogramas

Flammable; Corrosive; Acute Toxic; Irritant

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 2
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 3
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 4
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 5
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 6
Tetrakis(diethylamido)hafnium(IV)

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